

Off-target effects of BAY-850 at high concentrations

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Compound of Interest

Compound Name: BAY-850

Cat. No.: B1191589

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Technical Support Center: BAY-850

Welcome to the technical support center for **BAY-850**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **BAY-850** and to troubleshoot potential issues related to its off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of **BAY-850**?

A1: **BAY-850** is a potent and isoform-selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain.^[1] Its unique mechanism of action involves inducing the dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones on chromatin.^[1] This cellularly active probe has a maximal on-target activity at a concentration of 1 μ M.^[1]

Q2: I am observing significant cytotoxicity in my cell-based assays with **BAY-850** at concentrations above 1 μ M. Is this related to its on-target ATAD2 inhibition?

A2: It is unlikely that the cytotoxicity observed at high concentrations of **BAY-850** is solely due to its on-target inhibition of the ATAD2 bromodomain. Studies have shown that the cytotoxic effects of **BAY-850** do not strongly correlate with its potency for ATAD2 inhibition and are observed in both cancer and non-transformed cell lines.^[1] Furthermore, treatment with **BAY-**

850 did not significantly alter the expression of known ATAD2 target genes, suggesting a disconnect between the observed growth inhibition and on-target activity.[1]

Q3: What is the recommended concentration range for using **BAY-850** in cell-based experiments to ensure on-target specificity?

A3: For cell-based assays, it is recommended to use **BAY-850** at a concentration of 1 μM to achieve maximal on-target activity while minimizing the potential for off-target effects.[1] The Structural Genomics Consortium (SGC) advises against using concentrations of 5 μM or higher to avoid unspecific off-target effects.

Q4: Has **BAY-850** been profiled against other protein families for off-target activity?

A4: Yes, **BAY-850** has been extensively profiled for selectivity. It showed no inhibitory activity against a panel of 354 kinases and exhibited high selectivity against a broad panel of bromodomains.[1] However, at high concentrations, modest effects on a few G-protein coupled receptors (GPCRs) were observed.[1]

Troubleshooting Guide

Issue: Unexpected Cellular Phenotype Observed

Problem: You are observing a cellular phenotype that is not consistent with the known functions of ATAD2, even when using **BAY-850** at concentrations around 1 μM .

Possible Causes and Troubleshooting Steps:

- Off-Target Effects at High Local Concentrations: Even at a bulk concentration of 1 μM , local concentrations within cellular compartments could be higher, potentially leading to off-target effects.
 - Recommendation: Perform a dose-response experiment to determine the minimal concentration of **BAY-850** required to observe your phenotype of interest. If the phenotype is only present at concentrations significantly higher than the IC₅₀ for ATAD2 engagement, it may be an off-target effect.
- Use of a Negative Control: To confirm that the observed phenotype is due to a specific interaction of **BAY-850** and not a general compound effect, it is crucial to use a structurally

related but inactive control compound.

- Recommendation: BAY-460 is the recommended negative control for **BAY-850**. It is structurally similar but has a significantly reduced potency against ATAD2. If the phenotype is not observed with BAY-460 at the same concentration, it is more likely to be a specific effect of **BAY-850**.

Issue: High Background or Inconsistent Results in Biochemical Assays

Problem: You are experiencing high background noise or inconsistent IC₅₀ values in your in vitro assays with **BAY-850**.

Possible Causes and Troubleshooting Steps:

- Assay Conditions: The biochemical potency of **BAY-850** can be influenced by the specific assay conditions, such as the acetylation state of the histone peptide used.
 - Recommendation: **BAY-850** shows higher potency when a tetra-acetylated histone H4 peptide is used as a substrate compared to a mono-acetylated peptide.^[1] Ensure your assay conditions are optimized and consistent. Refer to the detailed experimental protocols for guidance.
- Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to non-specific inhibition and assay interference.
 - Recommendation: Ensure proper solubilization of **BAY-850** and include detergents like Triton X-100 or Tween-20 in your assay buffer, if compatible with your assay format, to minimize aggregation.

Off-Target Profile of BAY-850 at High Concentrations

Comprehensive selectivity profiling has demonstrated that **BAY-850** is a highly selective chemical probe for ATAD2. However, at concentrations significantly exceeding those required for ATAD2 inhibition, some off-target activities have been noted.

Kinase Selectivity

BAY-850 was screened against a panel of 354 kinases at a concentration of 10 μ M and showed no significant inhibitory activity.

Table 1: Summary of Kinase Selectivity Screen of **BAY-850**

| Parameter | Value |
|----------------------------|------------|
| Number of Kinases Screened | 354 |
| BAY-850 Concentration | 10 μ M |

| Observed Inhibition | No significant activity |

Data sourced from the supplementary information of Fernández-Montalván et al., ACS Chem. Biol. 2017, 12, 11, 2730–2736.

G-Protein Coupled Receptor (GPCR) Interactions

At a concentration of 10 μ M, **BAY-850** exhibited modest binding to a small number of GPCRs.

Table 2: GPCR Binding Profile of **BAY-850** at 10 μ M

| GPCR Target | % Inhibition of Radioligand Binding |
|---|-------------------------------------|
| α1A-adrenergic | 32% |
| α 2A-adrenergic | 41% |
| D1 (dopamine) | 36% |
| M1 (muscarinic) | 35% |
| M2 (muscarinic) | 30% |
| M3 (muscarinic) | 48% |

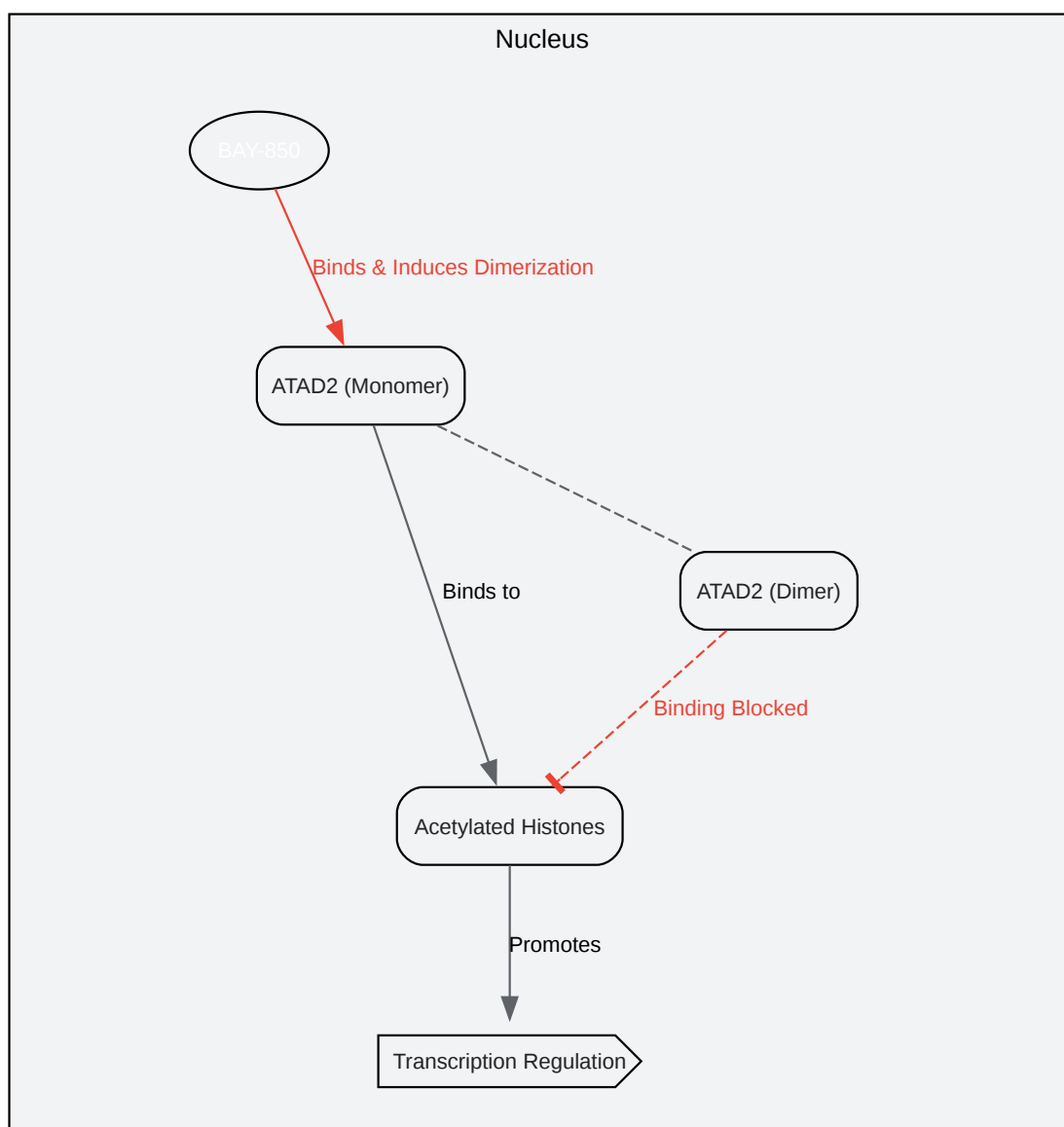
| H1 (histamine) | 33% |

Data represents the percentage inhibition of radioligand binding at a single high concentration of **BAY-850** (10 μ M) and should be interpreted as potential low-affinity interactions. Data

sourced from the supplementary information of Fernández-Montalván et al., ACS Chem. Biol. 2017, 12, 11, 2730–2736.

Signaling Pathways and Experimental Workflows

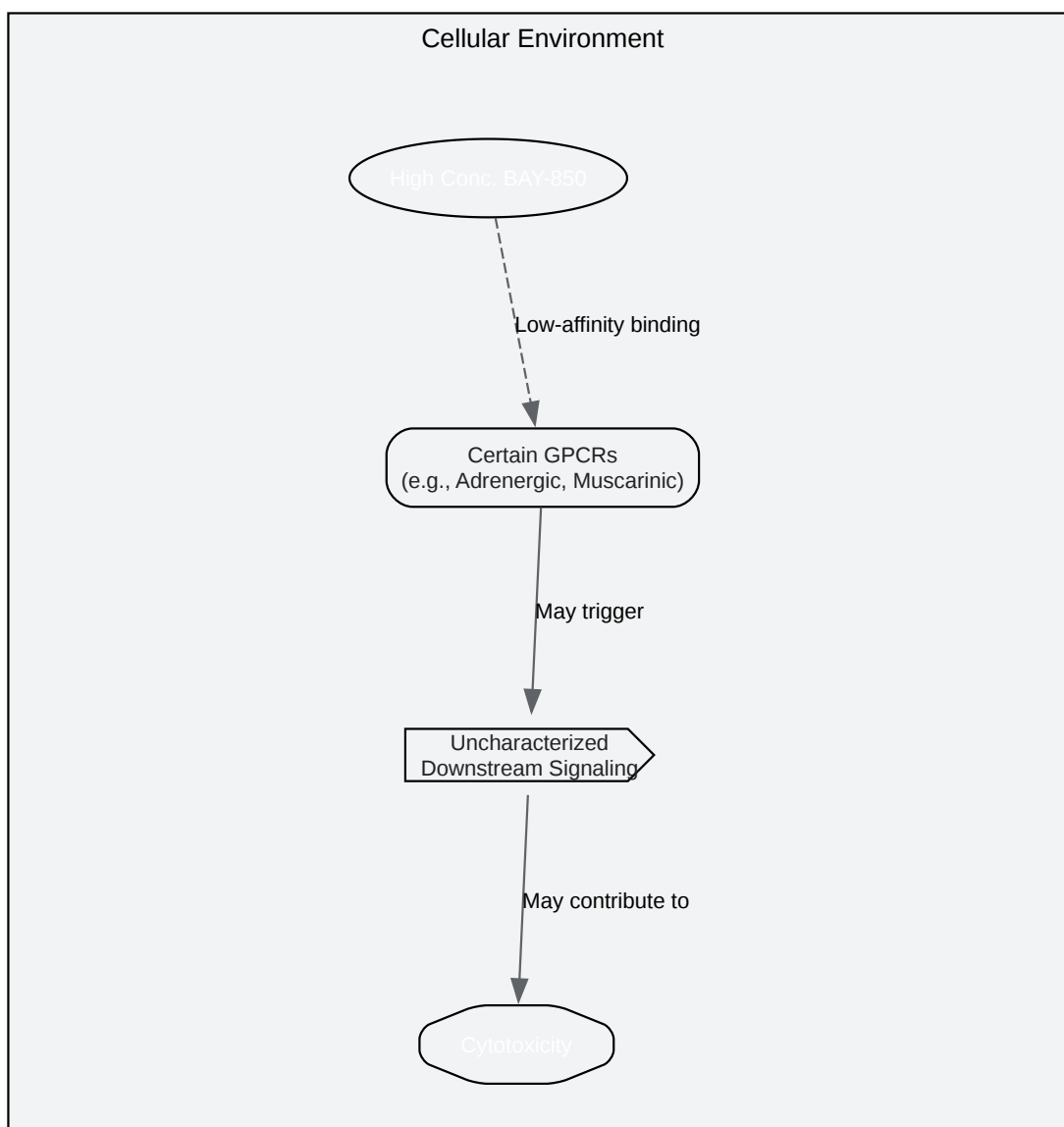
On-Target Signaling Pathway of BAY-850



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Caption: On-target mechanism of **BAY-850** in the nucleus.

Potential Off-Target Signaling at High Concentrations



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References

- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
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